HTMV vs. TMPD: Dose-Proportional Urinary Excretion
In a controlled rat study (Sprague–Dawley, single i.p. dose 48–750 mg/kg of TMPD‑MB or TMPD‑DB), the urinary excretion amount of 3‑hydroxy‑2,2,4‑trimethylvaleric acid (HTMV) was proportional to absorbed dose across the full exposure range, accounting for 4–5 % of the administered dose at the lowest dosage level for both parent compounds. In contrast, the co‑metabolite 2,2,4‑trimethyl‑1,3‑pentanediol (TMPD) did not exhibit the same exposure‑linear proportionality, leading the authors to designate HTMV as the “optimal biomarker” for monitoring mixed exposures [1]. This head‑to‑head comparison within the identical in‑vivo model and sampling protocol establishes HTMV’s superior fitness‑for‑purpose in quantitative exposure assessment.
| Evidence Dimension | Urinary biomarker linearity and dose proportionality |
|---|---|
| Target Compound Data | HTMV: 4–5 % of dose recovered in urine at lowest dosage; linear across 48–750 mg/kg range |
| Comparator Or Baseline | TMPD: measured in same samples; kinetics not proportional to absorbed dose over the same range |
| Quantified Difference | HTMV was judged optimal; TMPD was not selected as a quantitative biomarker due to non-proportional kinetics |
| Conditions | Male Sprague–Dawley rats, single i.p. dose, urine collected over 7 days, moment analysis of excretion rate–time curves |
Why This Matters
For a procurement decision in an exposure‑biomonitoring program, selecting HTMV directly determines whether the resulting data will meet regulatory linearity and proportionality criteria, which TMPD does not satisfy.
- [1] Yoshida T. A urinary biomarker for monitoring exposures to 2,2,4‑trimethyl‑1,3‑pentanediol monoisobutyrate and 2,2,4‑trimethyl‑1,3‑pentanediol diisobutyrate in rats. Arch Toxicol 97, 2687–2695 (2023). View Source
